molecular formula C27H22F2N2O6S B12407790 Cap-dependent endonuclease-IN-1 CAS No. 2365473-17-0

Cap-dependent endonuclease-IN-1

Cat. No.: B12407790
CAS No.: 2365473-17-0
M. Wt: 540.5 g/mol
InChI Key: XNCHLCOISMLPJG-QFIPXVFZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cap-dependent endonuclease-IN-1 is a compound known for its inhibitory effects on cap-dependent endonucleases, which are enzymes involved in the transcription and replication of certain viruses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cap-dependent endonuclease-IN-1 involves several steps, including the preparation of intermediate compounds and their subsequent reactions. One common method involves the use of a thick-walled pressure bottle, where the compound and a corresponding 7-membered heterocyclic compound are added, followed by the addition of T 3 P ethyl acetate solution and HND-580 .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions: Cap-dependent endonuclease-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure to enhance its inhibitory activity.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired outcomes .

Major Products Formed: The major products formed from these reactions are derivatives of this compound with enhanced inhibitory activity. These derivatives are often tested for their efficacy in inhibiting cap-dependent endonucleases and their potential as antiviral agents .

Scientific Research Applications

Cap-dependent endonuclease-IN-1 has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of enzyme inhibition and to develop new synthetic methods for similar compounds. In biology, it is employed to investigate the role of cap-dependent endonucleases in viral replication and transcription. In medicine, this compound is being explored as a potential antiviral agent for treating influenza and other viral infections. Additionally, it has industrial applications in the development of antiviral drugs and therapeutic agents .

Mechanism of Action

Cap-dependent endonuclease-IN-1 exerts its effects by inhibiting the cap-dependent endonuclease activity of the polymerase acidic protein subunit of the influenza virus polymerase complex. This inhibition prevents the virus from “cap-snatching,” a process essential for viral mRNA synthesis. By blocking this process, this compound effectively reduces viral replication and transcription, thereby limiting the spread of the virus .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Cap-dependent endonuclease-IN-1 include baloxavir marboxil, tanshinone I, and tanshinone IIA. These compounds also inhibit cap-dependent endonucleases and have shown broad-spectrum antiviral activities .

Uniqueness: What sets this compound apart from these similar compounds is its specific structure and the unique modifications that enhance its inhibitory activity. The presence of certain electron-withdrawing groups and heterocyclic substitutions in its structure contributes to its potent inhibitory effects .

Properties

CAS No.

2365473-17-0

Molecular Formula

C27H22F2N2O6S

Molecular Weight

540.5 g/mol

IUPAC Name

[1-[(11S)-7,8-difluoro-6,11-dihydrobenzo[c][1]benzothiepin-11-yl]-4,6-dioxospiro[2H-pyrido[1,2-b]pyridazine-3,1'-cyclopropane]-5-yl]oxymethyl methyl carbonate

InChI

InChI=1S/C27H22F2N2O6S/c1-35-26(34)37-14-36-24-19(32)8-11-30-23(24)25(33)27(9-10-27)13-31(30)22-15-6-7-18(28)21(29)17(15)12-38-20-5-3-2-4-16(20)22/h2-8,11,22H,9-10,12-14H2,1H3/t22-/m0/s1

InChI Key

XNCHLCOISMLPJG-QFIPXVFZSA-N

Isomeric SMILES

COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)[C@H]4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Canonical SMILES

COC(=O)OCOC1=C2C(=O)C3(CC3)CN(N2C=CC1=O)C4C5=C(CSC6=CC=CC=C46)C(=C(C=C5)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.